2,3,5-Trichlorophenyl acetate

Catalog No.
S1929092
CAS No.
61925-88-0
M.F
C8H5Cl3O2
M. Wt
239.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5-Trichlorophenyl acetate

CAS Number

61925-88-0

Product Name

2,3,5-Trichlorophenyl acetate

IUPAC Name

(2,3,5-trichlorophenyl) acetate

Molecular Formula

C8H5Cl3O2

Molecular Weight

239.5 g/mol

InChI

InChI=1S/C8H5Cl3O2/c1-4(12)13-7-3-5(9)2-6(10)8(7)11/h2-3H,1H3

InChI Key

YHKQUZSHMROARS-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C(=CC(=C1)Cl)Cl)Cl

Canonical SMILES

CC(=O)OC1=C(C(=CC(=C1)Cl)Cl)Cl
  • Chemical Reference Source

    The National Institute of Standards and Technology (NIST) lists basic chemical information for 2,3,5-Trichlorophenyl acetate on their website, including its formula, molecular weight, and a link to its InChI identifier ().

  • Potential Research Areas

    Due to the presence of a trichlorophenyl group, 2,3,5-Trichlorophenyl acetate might hold some interest for research in similar areas to 2,3,5-Trichlorophenol (TCP). TCP is an environmental contaminant and has been studied for its potential endocrine disrupting properties (). However, there is no current research available specifically referencing 2,3,5-Trichlorophenyl acetate in this context.

2,3,5-Trichlorophenyl acetate is an organic compound characterized by the molecular formula C₈H₅Cl₃O₂. It is a derivative of phenol, featuring three chlorine atoms substituted at the 2, 3, and 5 positions of the phenyl ring, along with an acetate group attached to the phenolic oxygen. This compound is notable for its diverse applications in both chemical synthesis and industrial processes due to its unique chemical properties and structure.

Since TCPA is structurally related to TCP, a known environmental contaminant and potential endocrine disruptor [], it's crucial to handle it with caution. Limited data exists on its specific toxicity, but potential hazards include:

  • Skin and eye irritation: Similar to TCP, it could irritate upon contact with skin and eyes.
  • Environmental persistence: The chlorine atoms might contribute to persistence in the environment.

  • Hydrolysis: In the presence of water and either an acid or base catalyst, the ester bond can be cleaved to yield 2,3,5-trichlorophenol and acetic acid.
  • Substitution Reactions: The chlorine substituents on the phenyl ring can be replaced by various nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation: The compound's phenyl ring can undergo oxidation to produce quinones or other oxidized derivatives.

Common Reagents and Conditions

  • Hydrolysis: Acidic or basic conditions with water are used.
  • Substitution: Nucleophiles like amines or thiols are often utilized in the presence of a base.
  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Research indicates that 2,3,5-trichlorophenyl acetate exhibits potential biological activities, particularly antimicrobial and antifungal properties. Studies have shown that it may interfere with cellular processes by interacting with biological molecules through its functional groups. The hydrolysis product, 2,3,5-trichlorophenol, is also believed to contribute to these biological effects by affecting enzyme activity and cellular signaling pathways .

The synthesis of 2,3,5-trichlorophenyl acetate typically involves:

  • Esterification: This is achieved by reacting 2,3,5-trichlorophenol with acetic anhydride or acetyl chloride. Catalysts such as sulfuric acid or pyridine are often used to facilitate the reaction.
  • Industrial Production: In industrial settings, large-scale esterification processes are conducted in continuous flow reactors to optimize yield. Acetic anhydride is generally preferred over acetyl chloride due to its higher reactivity and lower by-product formation. The final product is purified through distillation or recrystallization.

2,3,5-Trichlorophenyl acetate finds applications across various fields:

  • Chemical Industry: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Biological Research: The compound is studied for its potential use in drug development due to its biological activity.
  • Analytical Chemistry: It acts as a reagent in various analytical procedures .

The interactions of 2,3,5-trichlorophenyl acetate with biological systems are still under investigation. Its mechanism of action is believed to involve hydrolysis into 2,3,5-trichlorophenol, which may then interact with cellular components leading to various biological effects. Ongoing research aims to elucidate specific molecular targets and pathways affected by this compound .

Several compounds share structural similarities with 2,3,5-trichlorophenyl acetate. Notable examples include:

  • 2,4,5-Trichlorophenyl acetate
  • 2,3,6-Trichlorophenyl acetate
  • 2,4,6-Trichlorophenyl acetate

Comparison Table

CompoundChlorine SubstituentsUnique Properties
2,3,5-Trichlorophenyl acetate3 (at positions 2, 3 & 5)Notable for antimicrobial activity
2,4,5-Trichlorophenyl acetate3 (at positions 2, 4 & 5)Known for herbicidal properties
2,3,6-Trichlorophenyl acetate3 (at positions 2, 3 & 6)Less studied; potential variations in reactivity
2,4,6-Trichlorophenyl acetate3 (at positions 2, 4 & 6)Exhibits different substitution patterns affecting reactivity

The unique arrangement of chlorine atoms in each compound leads to distinct reactivity profiles and applications within chemical synthesis and biological research .

XLogP3

3.6

Other CAS

61925-88-0

Dates

Last modified: 08-16-2023

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